PEG12 Linkers in ADCs: Quantified Reduction in Hydrophobicity and Aggregate Formation vs. PEG4 and PEG8 Linkers
In a systematic comparison of cleavable pendant-type PEG linkers with chain lengths of 4, 8, and 12 ethylene glycol units conjugated to trastuzumab-MMAE DAR8-ADCs, hydrophobic interaction chromatography (HIC) analysis demonstrated that increasing PEG chain length from 4 to 12 produced a progressive and quantifiable decrease in overall conjugate hydrophobicity [1]. This hydrophobicity reduction directly translated to improved stability: in formulation buffer at 40°C, aggregate content measured by native size-exclusion chromatography decreased as PEG length increased from PEG4 to PEG12 [1]. Pharmacokinetic evaluation revealed that DAR8-ADCs with PEG8 and PEG12 linkers exhibited better PK profiles than DAR8-ADCs with PEG4 linkers and DAR4-ADCs without PEG [1].
| Evidence Dimension | Hydrophobicity and aggregate stability as a function of PEG linker chain length |
|---|---|
| Target Compound Data | PEG12 linker: lowest hydrophobicity by HIC; lowest aggregate content at 40°C; superior PK profile |
| Comparator Or Baseline | PEG4 linker (higher hydrophobicity, higher aggregates, inferior PK); PEG8 linker (intermediate); DAR4-ADC without PEG (inferior PK) |
| Quantified Difference | Qualitative gradient: PEG12 < PEG8 < PEG4 in hydrophobicity; aggregate content decreases with increasing PEG length |
| Conditions | Trastuzumab-MMAE DAR8-ADCs; HIC analysis; native SEC at 40°C in formulation buffer; pharmacokinetic studies |
Why This Matters
Reduced hydrophobicity and aggregate formation minimize immunogenicity risk and improve manufacturability, making PEG12-based constructs more suitable for therapeutic development than shorter PEG variants.
- [1] Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. Journal for ImmunoTherapy of Cancer. 2025;13(Suppl 2):A1079. Abstract 953. View Source
